(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO 5263397 hydrochloride is a potent trace amine 1 receptor agonist
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO 5263397 hydrochloride involves the formation of the oxazoline ring and the introduction of the fluorophenyl group. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing oxazolines typically involve the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for RO 5263397 hydrochloride are not widely published. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency. The production process may involve multiple steps, including synthesis, purification, and crystallization .
Chemical Reactions Analysis
Types of Reactions
RO 5263397 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of RO 5263397 hydrochloride include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from the reactions of RO 5263397 hydrochloride depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
RO 5263397 hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving trace amine-associated receptors.
Biology: Investigated for its effects on wakefulness and sleep regulation in animal models.
Medicine: Explored for its potential therapeutic applications in treating sleep disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals targeting trace amine-associated receptors.
Mechanism of Action
RO 5263397 hydrochloride exerts its effects by acting as an agonist at trace amine 1 receptors. These receptors are involved in regulating neurotransmitter release and modulating various physiological processes. The compound increases wakefulness and reduces REM and NREM sleep duration by interacting with these receptors and influencing the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
RO 5166017: Another trace amine 1 receptor agonist with similar pharmacological properties.
RO 5256390: A compound with comparable effects on wakefulness and sleep regulation.
RO 5263398: A structurally related compound with similar biological activity.
Uniqueness
RO 5263397 hydrochloride is unique due to its high potency and selectivity for trace amine 1 receptors. Its ability to modulate wakefulness and sleep patterns makes it a valuable tool in neuroscience research and potential therapeutic applications .
Properties
Molecular Formula |
C10H12ClFN2O |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H11FN2O.ClH/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9;/h2-4,9H,5H2,1H3,(H2,12,13);1H/t9-;/m1./s1 |
InChI Key |
JFAYMXKBMDRFHY-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H]2COC(=N2)N.Cl |
Canonical SMILES |
CC1=C(C=CC=C1F)C2COC(=N2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.